Methyl 2-(furan-3-yl)acetate

Descripción general

Descripción

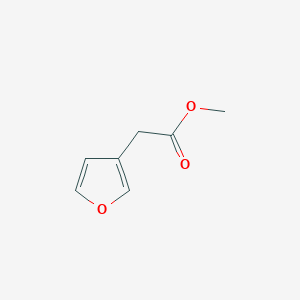

Methyl 2-(furan-3-yl)acetate is an organic compound belonging to the furan family It is characterized by a furan ring substituted at the 3-position with a methyl acetate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-(furan-3-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(furan-3-yl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Análisis De Reacciones Químicas

Acid-Catalyzed Hydrolysis and Nucleophilic Attack

Under acidic conditions, the ester carbonyl undergoes protonation, generating a resonance-stabilized intermediate. This facilitates nucleophilic attack at the α-position of the furan ring or ester cleavage:

-

Mechanism : Protonation of the ester carbonyl creates an oxonium ion, delocalizing positive charge into the furan ring. Methanol or water can attack the activated position, leading to acetal formation or hydrolysis .

-

Products :

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Hydrolysis | H₂SO₄, H₂O, reflux | 2-(Furan-3-yl)acetic acid | |

| Methanolysis | H⁺, MeOH | 2-Methoxyfuran derivatives |

Electrophilic Aromatic Substitution

The furan ring participates in electrophilic substitution under superacidic conditions (e.g., CF₃SO₃H):

-

Mechanism : O-Protonation activates the ring for electrophilic attack. Arenes undergo hydroarylation at the 5-position of the furan .

-

Example : Reaction with benzene in triflic acid yields 3-aryl-3-(furan-3-yl)propanoyl derivatives .

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Hydroarylation | CF₃SO₃H, arene, 25°C | 3-Aryl-3-(furan-3-yl)propanoyl derivatives |

Ester Functionalization

The methyl ester group undergoes transesterification and aminolysis:

-

Transesterification : Reaction with higher alcohols (e.g., ethanol) under acidic or basic conditions produces alkyl 2-(furan-3-yl)acetates .

-

Aminolysis : Primary amines (e.g., 2-(1H-indol-3-yl)ethylamine) form amide derivatives, enhancing biological activity .

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Transesterification | EtOH, H⁺ or base | Ethyl 2-(furan-3-yl)acetate | |

| Aminolysis | R-NH₂, DCC, DMAP | 2-(Furan-3-yl)acetamide derivatives |

Radical-Mediated Reactions

Under oxidative conditions, the furan ring may undergo radical coupling:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing furan rings, including methyl 2-(furan-3-yl)acetate. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF7) and liver carcinoma cells .

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | MCF7 | 15 | Inhibitory |

| This compound | HepG2 (Liver) | 10 | Inhibitory |

Antimicrobial Properties

this compound has also been investigated for its antimicrobial activities. A study reported that it showed promising results against yeast-like fungi such as Candida albicans, indicating its potential as an antifungal agent .

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for diverse chemical transformations, making it useful in the synthesis of more complex molecules. For example, it can be utilized in the synthesis of various arylpropanoic acids and esters through Michael addition reactions and other coupling processes .

| Reaction Type | Starting Material | Product |

|---|---|---|

| Michael Addition | This compound + α-methylene lactones | Arylpropanoic acid derivatives |

| Heck Reaction | This compound + aryl halides | Arylated products |

Materials Science Applications

In materials science, this compound is being explored for its potential use in creating bio-based polymers and materials. The incorporation of furan moieties into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials .

Case Studies

- Anticancer Study : A systematic investigation into the cytotoxic effects of this compound derivatives on breast cancer cell lines revealed that modifications to the furan ring significantly influenced their activity, leading to the identification of more potent analogs .

- Synthesis of Arylpropanoic Acids : Researchers successfully used this compound as a starting material for synthesizing a series of arylpropanoic acids through Michael addition reactions, demonstrating its versatility in organic synthesis applications .

Mecanismo De Acción

The mechanism by which methyl 2-(furan-3-yl)acetate exerts its effects is largely dependent on its chemical structure. The furan ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Methyl 2-(furan-2-yl)acetate: Similar structure but with the ester group at the 2-position of the furan ring.

Ethyl 2-(furan-3-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.

Methyl 2-(thiophen-3-yl)acetate: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness: Methyl 2-(furan-3-yl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the ester group on the furan ring can significantly impact the compound’s chemical properties and interactions with biological targets.

Actividad Biológica

Methyl 2-(furan-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHO and a molecular weight of approximately 164.16 g/mol. The presence of the furan ring contributes to its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, derivatives of furan compounds have shown effectiveness against various pathogens:

| Compound | Tested Pathogen | Activity |

|---|---|---|

| This compound | Escherichia coli | Moderate activity |

| This compound | Staphylococcus aureus | Moderate activity |

| Hydroarylation products | Candida albicans | Good activity at 64 µg/mL |

In a study involving furan derivatives, compounds were tested against common bacteria and fungi, revealing that certain derivatives had strong antimicrobial effects, particularly against Candida albicans and Staphylococcus aureus .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds containing furan rings have demonstrated cytotoxic effects on cancer cell lines:

| Compound | Cancer Cell Line | IC (µg/mL) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 50 |

| This compound | HepG2 (liver cancer) | 45 |

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | Vero (normal cell line) | >100 |

In one study, methyl 5-(hydroxymethyl)-2-furan carboxylate exhibited potent cytotoxicity against HeLa and HepG2 cell lines, indicating that structural modifications can enhance biological activity .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress:

| Method Used | Extract/Compound | Antioxidant Activity (TEAC μM/mL) |

|---|---|---|

| DPPH Scavenging Assay | Methyl derivatives | IC: 30 |

| FRAP Assay | Methyl derivatives | Total antioxidant capacity: 1.04 |

In studies assessing the antioxidant potential of furan derivatives, significant inhibition of DPPH radicals was observed, suggesting that these compounds could be beneficial in preventing oxidative damage .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents against infections.

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of methyl derivatives against several cancer cell lines. The findings revealed that these compounds exhibited concentration-dependent cytotoxicity, with this compound showing promising results in inhibiting tumor cell proliferation.

Propiedades

IUPAC Name |

methyl 2-(furan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-9-7(8)4-6-2-3-10-5-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIDUBGASVNQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10489822 | |

| Record name | Methyl (furan-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62689-88-7 | |

| Record name | Methyl (furan-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.